Acetato de ganirelix
Descripción general
Descripción
Ganirelix (acetato) es un decapéptido sintético y un antagonista competitivo de la hormona liberadora de gonadotropinas. Se utiliza principalmente en la reproducción asistida para controlar la ovulación inhibiendo los aumentos prematuros de la hormona luteinizante. Este compuesto es conocido por su rápida y reversible supresión de la secreción de gonadotropina, lo que lo convierte en una herramienta valiosa en los tratamientos de fertilidad .
Aplicaciones Científicas De Investigación
Ganirelix (acetato) tiene amplias aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza en la síntesis y el análisis de péptidos para estudiar las secuencias y estructuras de los péptidos.
Biología: Se emplea en biología reproductiva para controlar la ovulación y estudiar las vías de la hormona liberadora de gonadotropinas.
Medicina: Ampliamente utilizado en tratamientos de fertilidad para prevenir la ovulación prematura y mejorar las tasas de éxito de las técnicas de reproducción asistida como la fertilización in vitro
Mecanismo De Acción
Ganirelix (acetato) actúa bloqueando competitivamente los receptores de la hormona liberadora de gonadotropinas en las gonadotropas hipofisarias. Esta acción suprime rápida y reversiblemente la secreción de la hormona luteinizante y la hormona folículoestimulante. A diferencia de los agonistas de la hormona liberadora de gonadotropinas, Ganirelix (acetato) no causa un aumento inicial en los niveles de gonadotropina, lo que lo hace efectivo para prevenir los aumentos prematuros de la hormona luteinizante .
Análisis Bioquímico
Biochemical Properties
Ganirelix acetate works by blocking the action of gonadotropin-releasing hormone (GnRH) upon the pituitary, thus rapidly suppressing the production and action of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . It interacts with GnRH receptors on the pituitary gonadotroph .
Cellular Effects
Ganirelix acetate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is used in fertility treatment to prevent premature ovulation that could result in the harvesting of eggs that are too immature to be used in procedures such as in vitro fertilization .
Molecular Mechanism
Ganirelix acetate exerts its effects at the molecular level by competitively blocking the GnRH receptors on the pituitary gonadotroph and subsequent transduction pathway . This induces a rapid, reversible suppression of gonadotropin secretion . The suppression of pituitary LH secretion by Ganirelix Acetate is more pronounced than that of FSH .
Temporal Effects in Laboratory Settings
In the treatment group, there was a significant, reproducible reduction in serum E2 levels . Mean E2 at the start of ganirelix treatment was 4219.8 pg/ml and decreased in 24 h to 2613.7 pg/ml .
Dosage Effects in Animal Models
The effects of Ganirelix acetate vary with different dosages in animal models
Metabolic Pathways
Ganirelix acetate is metabolized in the liver to two primary metabolites (1-4 and 1-6 peptide) . About 75% of it is excreted in the feces within 288 hours, and 22% in the urine within 24 hours .
Transport and Distribution
The mean volume of distribution of Ganirelix Acetate in healthy females following intravenous administration of a single 250-mcg dose is 43.7 liters . Steady-state serum concentrations are reached after 3 days of treatment .
Subcellular Localization
Given its mechanism of action, it is likely that Ganirelix acetate interacts with GnRH receptors which are typically located on the cell surface .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Ganirelix (acetato) se sintetiza mediante técnicas de síntesis de péptidos en fase sólida (SPPS). El proceso implica el acoplamiento secuencial de aminoácidos con protección de la cadena lateral de acuerdo con la secuencia del péptido. La estrategia de síntesis Fmoc/tBu se emplea comúnmente, donde los aminoácidos se acoplan uno por uno a un portador de resina de amino. Después del acoplamiento, se elimina el grupo protector Fmoc y el N-terminal se acetila. Luego se eliminan los grupos protectores de la cadena lateral y el péptido se purifica para obtener Ganirelix (acetato) .
Métodos de producción industrial: En entornos industriales, la síntesis de Ganirelix (acetato) implica SPPS a gran escala con purificación por cromatografía líquida de alto rendimiento (HPLC). El uso de agua como disolvente de reacción y el mantenimiento de valores de pH específicos durante el proceso mejoran significativamente el rendimiento y la pureza del producto .
Análisis De Reacciones Químicas
Tipos de reacciones: Ganirelix (acetato) experimenta diversas reacciones químicas, incluida la hidrólisis y la derivatización. La hidrólisis ácida con ácido clorhídrico se utiliza para determinar la composición de aminoácidos del péptido. La derivatización con el reactivo 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate se emplea para la separación cromatográfica de aminoácidos .
Reactivos y condiciones comunes:
Hidrólisis: Solución de ácido clorhídrico 6 mol L−1 que contiene 1% de fenol a 100 °C durante 24 horas.
Derivatización: Solución de reactivo 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate.
Productos principales: Los principales productos formados a partir de estas reacciones son los aminoácidos individuales, que luego se analizan para determinar la composición del péptido .
Comparación Con Compuestos Similares
Ganirelix (acetato) se compara con otros antagonistas y agonistas de la hormona liberadora de gonadotropinas:
Cetrorelix: Otro antagonista de la hormona liberadora de gonadotropinas utilizado en tratamientos de fertilidad. Ambos compuestos tienen mecanismos de acción similares, pero difieren en sus secuencias de aminoácidos y farmacocinética.
Leuprolide: Un agonista de la hormona liberadora de gonadotropinas utilizado en terapia reproductiva. .
Unicidad: Ganirelix (acetato) es único debido a su rápida aparición de acción y la falta de aumento inicial de gonadotropina, lo que lo convierte en una opción preferida para prevenir la ovulación prematura durante los tratamientos de fertilidad .
Compuestos similares:
- Cetrorelix
- Leuprolide
- Degarelix
Ganirelix (acetato) destaca por sus aplicaciones específicas en reproducción asistida y su favorable perfil farmacocinético .
Actividad Biológica
Ganirelix acetate is a synthetic decapeptide classified as a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily utilized in assisted reproductive technology (ART), particularly for controlled ovarian hyperstimulation (COH) in in vitro fertilization (IVF) protocols. This article delves into the biological activity of ganirelix acetate, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety based on diverse research findings.
Ganirelix acetate functions by competitively binding to GnRH receptors in the pituitary gland, effectively inhibiting the release of pituitary gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This blockade results in:
- Rapid Suppression : A swift and reversible reduction in gonadotropin secretion, preventing premature LH surges during ovarian stimulation.
- Specificity : Ganirelix exhibits a ninefold higher binding affinity for GnRH receptors compared to native GnRH, with a dissociation constant () of 0.4 nM .
- No Initial Gonadotropin Release : Unlike GnRH agonists, ganirelix does not trigger an initial release of endogenous gonadotropins, aligning with its antagonist properties .
Pharmacokinetics
The pharmacokinetic profile of ganirelix acetate reveals critical insights into its absorption and elimination:
- Administration : Typically administered via subcutaneous injection.
- Absorption : Achieves maximum serum concentrations approximately one hour post-injection with an absolute bioavailability exceeding 90% .
- Half-Life : The elimination half-life ranges from 12.8 to 16.2 hours depending on single or multiple doses, allowing for once-daily dosing in clinical settings .
- Steady State : Steady-state concentrations are reached within 2 to 3 days of daily administration .
Table 1: Pharmacokinetic Parameters of Ganirelix Acetate
Parameter | Single Dose (250 mcg) | Multiple Dose (250 mcg) |
---|---|---|
(h) | 1.1 | 1.1 |
(h) | 12.8 | 16.2 |
(ng/mL) | 14.8 | 11.2 |
AUC (ng•h/mL) | 96 | 77.1 |
Clearance (L/h) | 2.4 | 3.3 |
Volume of Distribution (L) | 43.7 | 76.5 |
Clinical Efficacy
Numerous studies have evaluated the efficacy of ganirelix acetate in comparison to traditional GnRH agonists like leuprolide acetate in IVF protocols:
- Comparison Studies : In a retrospective cohort study involving 247 women undergoing IVF, ganirelix was associated with significantly lower gonadotropin requirements and earlier administration of human chorionic gonadotropin (hCG) .
- Pregnancy Rates : Among women under 35 years, the clinical pregnancy rate per initiated cycle was significantly higher in the ganirelix group (27% vs. 12% for leuprolide), indicating enhanced reproductive outcomes .
Case Study Insights
A prospective randomized study involving patients with polycystic ovarian syndrome (PCOS) highlighted that ganirelix resulted in similar oocyte quality compared to agonist protocols but required significantly less FSH and shorter stimulation duration . This suggests that ganirelix may offer logistical and financial advantages in ART settings.
Safety Profile
Ganirelix acetate has been deemed safe for use in clinical settings:
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBICQMTCPFEBS-SATRDZAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H121ClN18O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129311-55-3 | |
Record name | Ganirelix acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129311553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GANIRELIX ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U7906FQW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ganirelix acetate is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist. [] It competitively binds to the GnRH receptors in the anterior pituitary gland. [] This binding prevents the natural GnRH from binding and, consequently, inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of FSH and LH is rapid and reversible, making it useful in controlling ovarian hyperstimulation during assisted reproductive technologies. []
A: While the provided abstracts don't contain specific spectroscopic data, a key structural feature is the incorporation of NG,NG'-dialkylhomoarginine (hArg(R)2) at position 8, specifically hArg(Et)2 in Ganirelix acetate. [] This substitution is crucial for its high potency while maintaining low histamine-releasing activity compared to other GnRH antagonists with Arg in position 6. []
A: Studies show that Ganirelix acetate can rapidly reduce estradiol (E2) levels in women undergoing controlled ovarian hyperstimulation for ART. [] This is particularly beneficial for women at risk of developing ovarian hyperstimulation syndrome (OHSS), as elevated E2 levels are a predisposing factor. []
A: Ganirelix acetate, along with cetrorelix, represents a newer generation of GnRH antagonists used in IVF. [] They offer potential advantages over GnRH agonists, including shorter treatment duration, lower gonadotropin requirements, improved patient convenience, and reduced cost. [] Studies have explored various protocols, including:
- Comparison with Cetrorelix acetate: Both drugs are considered equally effective for preventing premature LH surges in flexible IVF protocols. []
- Delayed-start protocol: An original protocol using Ganirelix acetate with medroxyprogesterone acetate and high-dose gonadotropin showed promise in patients with poor ovarian response or poor-quality embryos. [] It significantly improved the number of mature oocytes, fertilization rates, good blastocyst formation, and live birth rates compared to previous cycles. []
A: Studies indicate that Ganirelix acetate does not negatively affect oocyte maturation, fertilization rates, or embryo quality. [] Even in women at risk of OHSS where Ganirelix acetate was used to rapidly decrease E2 levels, oocyte maturation, fertilization, and embryo quality remained comparable to control groups. []
A: Some studies suggest that oral contraceptive pretreatment in women undergoing controlled ovarian stimulation with Ganirelix acetate might lead to low serum LH levels and reduced ovarian response in a subset of patients. [] Further research is needed to fully understand the impact of varying estradiol patterns on Ganirelix acetate's efficacy.
A: While the provided abstracts don't focus on adverse effects, Ganirelix acetate is generally well-tolerated. [] It exhibits a comparable safety profile to other GnRH antagonists like Cetrorelix. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.